molecular formula C11H20N2O3 B13325690 tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13325690
M. Wt: 228.29 g/mol
InChI Key: LSACGXFQGVBFLY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes both an amino group and an oxa-azaspiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of tert-Butyl ®-8-amino-5-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions often include the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule .

Chemical Reactions Analysis

tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and other biomolecules, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared to other spirocyclic compounds, such as:

The uniqueness of tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate lies in its combination of an amino group and an oxa-azaspiro ring system, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (8R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)8(12)4-5-15-11/h8H,4-7,12H2,1-3H3/t8-/m1/s1

InChI Key

LSACGXFQGVBFLY-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)[C@@H](CCO2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.